molecular formula C26H23NO3 B5210992 2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione

2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione

Cat. No. B5210992
M. Wt: 397.5 g/mol
InChI Key: OVXACAHEJLBCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione, also known as SU6656, is a small molecule inhibitor of Src family kinases. Src kinases play a crucial role in cell signaling pathways and are involved in various cellular processes such as proliferation, differentiation, and apoptosis. SU6656 has been extensively studied for its potential use in cancer therapy and as a tool for studying Src kinase signaling.

Mechanism of Action

2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a selective inhibitor of Src family kinases. Src kinases are non-receptor tyrosine kinases that play a crucial role in cell signaling pathways. They are involved in various cellular processes such as proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of Src kinases and prevents their activation. This leads to the inhibition of downstream signaling pathways and cellular processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In non-cancer cells, this compound has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione in lab experiments is its selectivity for Src family kinases. This allows for the specific inhibition of Src kinase signaling pathways without affecting other cellular processes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound is its low solubility in water, which can make it challenging to use in some experiments. Additionally, this compound has been shown to have off-target effects on other kinases, which can complicate its use in some experiments.

Future Directions

There are several future directions for the study of 2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. One potential direction is the development of more potent and selective inhibitors of Src kinases. Additionally, further studies are needed to understand the role of Src kinases in various cellular processes and their potential as therapeutic targets in diseases other than cancer. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, should be explored to determine its potential as a combination therapy for cancer.

Synthesis Methods

2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione can be synthesized using a multistep synthesis method. The first step involves the reaction of 2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione with 4-(dimethylamino)benzaldehyde in the presence of a base catalyst to form an intermediate product. The intermediate is then subjected to a series of reactions involving reduction, oxidation, and cyclization to yield the final product, this compound.

Scientific Research Applications

2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential use in cancer therapy. Src kinases are overexpressed in many types of cancer, and their inhibition has been shown to have antitumor effects. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been used as a tool for studying Src kinase signaling pathways and their role in various cellular processes.

properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methyl]-2-phenacylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-27(2)20-14-12-18(13-15-20)16-26(17-23(28)19-8-4-3-5-9-19)24(29)21-10-6-7-11-22(21)25(26)30/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXACAHEJLBCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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